
3H-Pyrazol-3-one, 2-hexyl-2,4-dihydro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of hexyl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxypyrazolones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Used in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Known for its analgesic and anti-inflammatory properties.
1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one: Investigated for its potential as an antimicrobial agent.
Uniqueness
1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one is unique due to its hexyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other pyrazolones.
Propiedades
Número CAS |
82387-91-5 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-hexyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H18N2O/c1-3-4-5-6-7-12-10(13)8-9(2)11-12/h3-8H2,1-2H3 |
Clave InChI |
OIPPWAMVRPIVHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=O)CC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


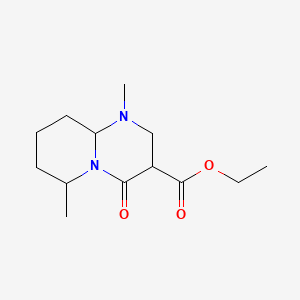

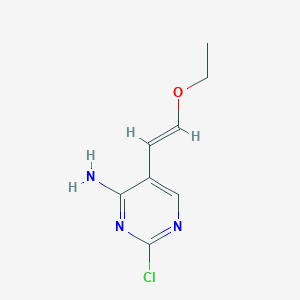
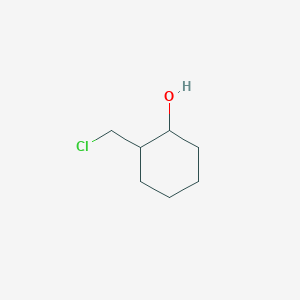
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)
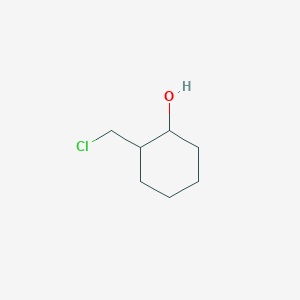

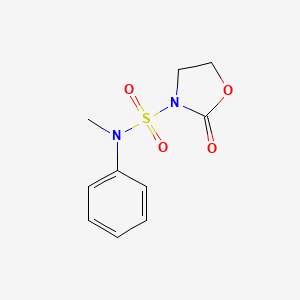

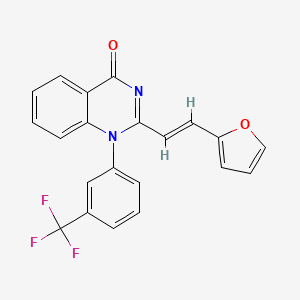
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
